What is the chemical structure and molecular weight of (Pyrrolidin-3-ylmethyl)urea
What is the chemical structure and molecular weight of (Pyrrolidin-3-ylmethyl)urea
Title: Comprehensive Technical Guide on (Pyrrolidin-3-ylmethyl)urea: Structural Properties and Applications in Targeted Therapeutics
Abstract: (Pyrrolidin-3-ylmethyl)urea is a highly specialized bifunctional chemical building block increasingly utilized in modern drug discovery. Characterized by its basic pyrrolidine ring and hydrogen-bonding urea moiety, it serves as a critical structural determinant in the synthesis of targeted therapeutics, most notably Kinesin Spindle Protein (Eg5) inhibitors for Antibody-Drug Conjugates (ADCs) and Met kinase inhibitors. This whitepaper details the physicochemical properties, structural rationale, and validated synthetic workflows associated with this compound.
Chemical Identity and Structural Analytics
The utility of (Pyrrolidin-3-ylmethyl)urea stems from its precise structural geometry. The molecule consists of a flexible 5-membered pyrrolidine heterocycle linked via a methylene spacer to a terminal urea group.
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The Pyrrolidine Core: Acts as a secondary amine (pKa ~9.5), providing an ideal nucleophilic attachment point for linker chemistry in ADCs or for grafting onto central small-molecule scaffolds.
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The Urea Moiety: Functions as a potent bidentate hydrogen bond donor and acceptor. In kinase and motor protein inhibitors, this group is essential for anchoring the molecule within deep, polar allosteric pockets.
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The Methylene Spacer: Introduces rotational degrees of freedom, allowing the urea group to adopt optimal binding conformations without steric clashing from the rigid pyrrolidine ring.
Table 1: Physicochemical and Quantitative Data
| Property | Value |
|---|---|
| IUPAC Name | 1-(pyrrolidin-3-ylmethyl)urea |
| CAS Registry Number | 1502197-40-1 |
| Molecular Formula | C6H13N3O |
| Molecular Weight | 143.19 g/mol |
| Monoisotopic Mass | 143.10587 Da |
| SMILES String | C1CNCC1CNC(=O)N |
| Hazard Classification | Acute Tox. (H302, H312, H332), Skin Irrit. (H315) |
Data synthesized from [1] and [2].
Role in Advanced Therapeutics
Eg5 (KSP) Inhibitors in Antibody-Drug Conjugates (ADCs)
Eg5, also known as Kinesin Spindle Protein (KSP), is a motor protein essential for the cross-linking and sorting of microtubules during mitosis. Inhibiting Eg5 prevents bipolar spindle formation, leading to mitotic arrest and subsequent apoptosis. (Pyrrolidin-3-ylmethyl)urea is utilized as a key structural moiety in the synthesis of novel Eg5 inhibitors designed specifically as payloads for ADCs[3].
When conjugated to a tumor-targeting antibody, the pyrrolidine nitrogen is typically functionalized with a cleavable linker. Upon internalization into the tumor cell, the linker is cleaved, releasing the active Eg5 inhibitor containing the (pyrrolidin-3-ylmethyl)urea moiety, which then binds to the allosteric pocket of the Eg5 motor domain[3].
Mechanism of Action: ADC-mediated delivery of Eg5 inhibitors to induce mitotic arrest.
Met Kinase Inhibitors
Beyond motor proteins, the compound is a documented building block in the synthesis of 3,6-dihydro-2-oxo-6H-(1,3,4)thiadiazine derivatives, which act as Met kinase inhibitors[4]. In these architectures, the urea group engages the hinge region or adjacent regulatory pockets of the kinase, modulating signal transduction pathways associated with aggressive tumor metastasis[4].
Laboratory Workflows: Synthesis and Conjugation Protocols
To utilize (Pyrrolidin-3-ylmethyl)urea in drug discovery, it is typically synthesized or purchased as a Boc-protected intermediate to prevent premature reactions at the secondary amine. The following self-validating protocol details the deprotection and subsequent amide coupling to an ADC linker.
Step-by-step synthetic workflow for pyrrolidine deprotection and payload conjugation.
Protocol: Deprotection and Linker Conjugation
Objective: Acidolytic cleavage of Boc-(pyrrolidin-3-ylmethyl)urea and subsequent coupling to an activated linker-payload scaffold.
Step 1: Acidolytic Cleavage
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Action: Dissolve the Boc-protected precursor in anhydrous dichloromethane (DCM). Chill to 0°C. Dropwise, add 50 equivalents of Trifluoroacetic acid (TFA), then allow the reaction to warm to room temperature[3].
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Causality: The massive stoichiometric excess of TFA ensures rapid, irreversible protonation and cleavage of the tert-butoxycarbonyl group. This drives the reaction to completion while suppressing the formation of tert-butyl cations that could otherwise alkylate the sensitive urea nitrogen.
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Self-Validation Checkpoint: Monitor the reaction via UPLC-MS. The step is validated when the starting material peak completely disappears and a new peak emerges at Rt≈0.82 mins with an MS m/z [M+H]+ of 144.1[3].
Step 2: Workup and Salt Exchange
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Action: Concentrate the mixture under reduced pressure. Co-evaporate the resulting residue with anhydrous toluene (3x) to remove residual TFA.
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Causality: Toluene forms a highly efficient azeotrope with TFA. This physical stripping mechanism removes the acid without requiring an aqueous basic workup, which would risk partitioning the highly polar, water-soluble free amine product into the aqueous waste layer.
Step 3: Amide Coupling
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Action: Dissolve the resulting pyrrolidinium TFA salt in anhydrous N,N-dimethylformamide (DMF). Add 3 to 5 equivalents of N,N-diisopropylethylamine (DIPEA), followed by 1.1 equivalents of the activated ester (e.g., NHS-ester) of the target linker.
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Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively neutralizes the TFA salt, freeing the secondary pyrrolidine amine for nucleophilic attack on the activated ester, without competing in the acylation reaction itself.
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Self-Validation Checkpoint: Conduct an analytical HPLC run after 2 hours. Successful coupling is confirmed by the consumption of the free amine peak and the appearance of the target conjugate mass.
References
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NextSDS Chemical Substance Database. "[(pyrrolidin-3-yl)methyl]urea — Chemical Substance Information." NextSDS. URL:[Link]
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PubChemLite Computational Records. "1502197-40-1 (C6H13N3O)." University of Luxembourg. URL: [Link]
- Leamon, C. P., et al. (Endocyte, Inc. / Novartis). "Cell proliferation inhibitors and conjugates thereof." Patent WO2014151030A1. Google Patents, 2014.
- Dorsch, D., et al. (Merck Patent GmbH). "3, 6-dihydro-2-oxo-6h-(1,3,4)thiadiazine derivatives." Patent EP1963295B1. Google Patents, 2008.
Sources
- 1. nextsds.com [nextsds.com]
- 2. PubChemLite - 1502197-40-1 (C6H13N3O) [pubchemlite.lcsb.uni.lu]
- 3. WO2014151030A1 - Cell proliferation inhibitors and conjugates thereof - Google Patents [patents.google.com]
- 4. EP1963295B1 - 3, 6-dihydro-2-oxo-6h-(1,3,4)thiadiazine derivatives - Google Patents [patents.google.com]
